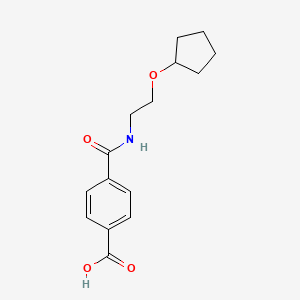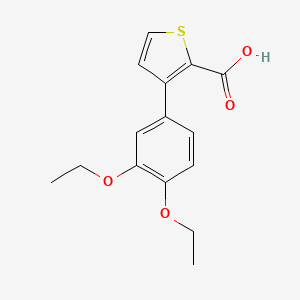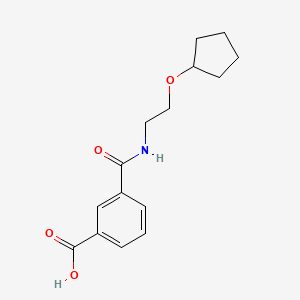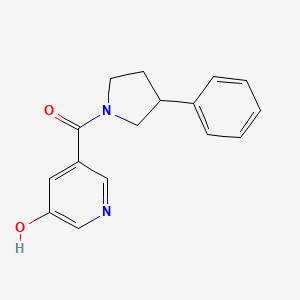![molecular formula C14H21N3O2 B7577395 5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7577395.png)
5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide, also known as H 1152 or Y-27632, is a small molecule inhibitor of Rho-associated protein kinase (ROCK). ROCK is a serine/threonine kinase that regulates various cellular processes, including cell migration, proliferation, and contraction. H 1152 has been shown to have potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Wirkmechanismus
H 1152 selectively inhibits ROCK by binding to its ATP-binding site, leading to the inhibition of downstream signaling pathways involved in cell migration, proliferation, and contraction. This results in the suppression of various cellular processes that contribute to the pathogenesis of various diseases.
Biochemical and Physiological Effects
H 1152 has been shown to have various biochemical and physiological effects, including the inhibition of myosin light chain phosphorylation, the reduction of intracellular calcium levels, the activation of Akt and ERK signaling pathways, and the modulation of gene expression. These effects contribute to the therapeutic potential of H 1152 in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
H 1152 has several advantages for lab experiments, including its high selectivity and potency, its ability to inhibit ROCK in various cell types and tissues, and its availability in both in vitro and in vivo models. However, H 1152 also has some limitations, including its potential off-target effects, its variable pharmacokinetics, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on H 1152, including the development of more potent and selective ROCK inhibitors, the identification of novel therapeutic applications, and the optimization of drug delivery and pharmacokinetics. Additionally, the combination of H 1152 with other drugs or therapies may enhance its therapeutic efficacy in various diseases.
Synthesemethoden
H 1152 can be synthesized using various methods, including the reaction of 3-pyridinecarboxylic acid with 4-methyl-1-piperidinamine, followed by the addition of 2-bromoethylamine hydrobromide. The resulting compound is then treated with hydroxylamine hydrochloride to obtain H 1152. Other methods involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
H 1152 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, H 1152 has been shown to inhibit cancer cell migration and invasion, leading to the suppression of tumor growth and metastasis. In cardiovascular diseases, H 1152 has been shown to improve vascular function and reduce blood pressure. In neurological disorders, H 1152 has been shown to promote axonal growth and regeneration, leading to the restoration of neuronal function.
Eigenschaften
IUPAC Name |
5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-11-2-5-17(6-3-11)7-4-16-14(19)12-8-13(18)10-15-9-12/h8-11,18H,2-7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMJTLMIJUSPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCNC(=O)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![ethyl (Z)-2-cyano-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]prop-2-enoate](/img/structure/B7577367.png)

![[1-Amino-2-(diethylsulfamoylamino)ethyl]cyclopropane](/img/structure/B7577376.png)
![4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one](/img/structure/B7577383.png)
![Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate](/img/structure/B7577386.png)
![2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid](/img/structure/B7577401.png)
![4-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577414.png)
![3-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577420.png)